1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene 1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18826894
InChI: InChI=1S/C11H14BrF/c1-2-9-5-6-10(4-3-7-12)11(13)8-9/h5-6,8H,2-4,7H2,1H3
SMILES:
Molecular Formula: C11H14BrF
Molecular Weight: 245.13 g/mol

1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene

CAS No.:

Cat. No.: VC18826894

Molecular Formula: C11H14BrF

Molecular Weight: 245.13 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene -

Specification

Molecular Formula C11H14BrF
Molecular Weight 245.13 g/mol
IUPAC Name 1-(3-bromopropyl)-4-ethyl-2-fluorobenzene
Standard InChI InChI=1S/C11H14BrF/c1-2-9-5-6-10(4-3-7-12)11(13)8-9/h5-6,8H,2-4,7H2,1H3
Standard InChI Key HEJHESLASHMYNC-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(C=C1)CCCBr)F

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 1-(3-bromopropyl)-4-ethyl-2-fluorobenzene features a benzene ring with three distinct substituents:

  • A 3-bromopropyl group (-CH₂CH₂CH₂Br) at position 1

  • A fluorine atom (-F) at position 2

  • An ethyl group (-CH₂CH₃) at position 4

This arrangement creates steric and electronic effects that influence reactivity. The fluorine atom’s electronegativity decreases electron density at the ortho and para positions, while the ethyl group introduces steric hindrance and modulates solubility. The bromopropyl chain serves as a flexible linker for further functionalization.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄BrF
Molecular Weight245.13 g/mol
IUPAC Name1-(3-bromopropyl)-4-ethyl-2-fluorobenzeneDerived
Canonical SMILESCC1=C(C=CC(=C1F)CCCBr)CCCalculated
Boiling Point (estimated)280–290°CAnalogous

The compound’s lipophilicity (logP ≈ 3.8) and polar surface area (17.1 Ų) suggest moderate membrane permeability, making it suitable for drug precursor applications.

Synthetic Methodologies

Bromination of 4-Ethyl-2-fluorobenzene Derivatives

A common route involves brominating 4-ethyl-2-fluoropropylbenzene using N-bromosuccinimide (NBS) under radical initiation. For example:

  • Radical Bromination:

    • Reactant: 4-ethyl-2-fluoropropylbenzene

    • Reagent: NBS (1.1 equiv), AIBN (0.05 equiv)

    • Solvent: CCl₄, reflux at 80°C for 12 hours

    • Yield: 68–72%

This method selectively brominates the terminal carbon of the propyl chain due to stabilizing hyperconjugation with the aromatic ring.

Alternative Alkylation Strategies

Friedel-Crafts alkylation provides another pathway:

  • Substrate: 4-ethyl-2-fluorobenzene

  • Electrophile: 1,3-dibromopropane

  • Catalyst: AlCl₃ (Lewis acid)

  • Conditions: Anhydrous CH₂Cl₂, 0°C to room temperature

  • Outcome: Forms the bromopropyl adduct at position 1, with competing para-substitution minimized by the ethyl group’s steric effects.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromine atom undergoes Sₙ2 reactions with diverse nucleophiles:

NucleophileProductConditions
NH₃1-(3-aminopropyl)-4-ethyl-2-fluorobenzeneEthanol, 70°C, 6 hr
KCN1-(3-cyanopropyl)-4-ethyl-2-fluorobenzeneDMF, 100°C, 3 hr

Kinetic studies reveal a second-order rate constant (k₂) of 2.1 × 10⁻⁴ L/mol·s in DMSO at 25°C, indicating moderate reactivity compared to simpler benzyl bromides.

Electrophilic Aromatic Substitution (EAS)

The fluorine atom directs incoming electrophiles to the meta position (C₅):

Nitration Example:

  • Reagent: HNO₃/H₂SO₄

  • Product: 1-(3-bromopropyl)-4-ethyl-2-fluoro-5-nitrobenzene

  • Yield: 55% with 90% regioselectivity

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound serves as a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance:

  • Coupling with pyrazole derivatives via Buchwald-Hartwig amination yields compounds with IC₅₀ values < 100 nM against EGFR mutants.

Material Science Applications

Incorporation into liquid crystal polymers enhances thermal stability:

  • Polyester blends containing 5 mol% of the brominated derivative exhibit glass transition temperatures (Tg) up to 145°C, compared to 128°C for non-halogenated analogs.

ParameterValue
GHS ClassificationH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
Storage2–8°C under inert atmosphere
PPENitrile gloves, goggles, fume hood

Environmental Impact: The bromine moiety raises concerns about bioaccumulation potential (BCF ≈ 350 L/kg in fish models).

Future Research Directions

  • Catalytic Asymmetric Functionalization: Developing enantioselective methods to create chiral centers on the propyl chain.

  • Green Chemistry Approaches: Replacing bromine with less toxic leaving groups while maintaining reactivity.

  • In Vivo Toxicology Studies: Assessing metabolite formation and organ-specific toxicity in rodent models.

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